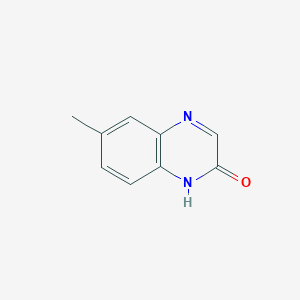

2-Hydroxy-6-methylquinoxaline

Description

BenchChem offers high-quality 2-Hydroxy-6-methylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-6-methylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGSKZGAUDHBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460795 | |

| Record name | 2-Hydroxy-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5762-64-1 | |

| Record name | 2-Hydroxy-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure of 2-Hydroxy-6-methylquinoxaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This technical guide focuses on a specific derivative, 2-Hydroxy-6-methylquinoxaline, also known as 6-methylquinoxalin-2(1H)-one. The document aims to provide a comprehensive overview of its structural characteristics, synthesis, and physicochemical properties. However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a definitive single-crystal X-ray diffraction study determining the precise crystal structure of 2-Hydroxy-6-methylquinoxaline has not been publicly reported.[3] Consequently, this guide will synthesize the available information on closely related analogs and the foundational chemistry of the quinoxaline scaffold to provide a robust theoretical and practical framework for researchers.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as a vital pharmacophore in the development of novel therapeutic agents.[4] The inherent aromaticity and the presence of nitrogen atoms in the pyrazine ring allow for a multitude of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets.[1] Modifications to the quinoxaline core have yielded compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, 2-Hydroxy-6-methylquinoxaline, is a member of this important class of compounds.

Physicochemical Properties of 2-Hydroxy-6-methylquinoxaline

While a definitive crystal structure is not available, fundamental physicochemical properties of 2-Hydroxy-6-methylquinoxaline have been reported, providing a baseline for its characterization.

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 5762-64-1 | |

| Melting Point | 274 °C | |

| Appearance | Solid | [5][6] |

| Tautomerism | It exists in keto-enol tautomeric forms as 6-methylquinoxalin-2(1H)-one and 2-hydroxy-6-methylquinoxaline. | [7] |

Synthesis of Quinoxaline Derivatives: A General Overview

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 2-hydroxyquinoxaline derivatives, a common synthetic route involves the reaction of an o-phenylenediamine with an α-keto acid or its equivalent.

Illustrative Synthetic Pathway

A general and widely applicable method for the synthesis of the 2-hydroxyquinoxaline scaffold is the condensation of the appropriately substituted o-phenylenediamine with glyoxylic acid. This reaction proceeds through a cyclization-condensation mechanism to yield the desired quinoxalinone ring system.

Caption: Generalized synthetic scheme for 2-Hydroxy-6-methylquinoxaline.

Predicted Molecular Geometry and Intermolecular Interactions

In the absence of experimental crystallographic data, we can infer the likely structural features of 2-Hydroxy-6-methylquinoxaline based on the known crystal structures of analogous compounds, such as 1-ethyl-3-methylquinoxalin-2(1H)-one and other derivatives.[1]

The molecule is expected to be largely planar due to the fused aromatic ring system. The lactam-lactim tautomerism between the keto (6-methylquinoxalin-2(1H)-one) and enol (2-hydroxy-6-methylquinoxaline) forms is a key feature. In the solid state, the keto form is often predominant and stabilized by intermolecular hydrogen bonding.

Hydrogen Bonding and Crystal Packing

It is highly probable that in the crystalline state, molecules of 2-Hydroxy-6-methylquinoxaline would be linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers or extended chains. These interactions are a common feature in the crystal packing of related quinoxalinone structures.[1] Furthermore, π-π stacking interactions between the planar quinoxaline ring systems of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice.[1]

Caption: Predicted intermolecular interactions in solid 2-Hydroxy-6-methylquinoxaline.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers aiming to determine the crystal structure of 2-Hydroxy-6-methylquinoxaline, the following is a standardized, field-proven protocol for single-crystal X-ray diffraction (SCXRD).

Step 1: Crystal Growth (Self-Validating System)

-

Rationale: The quality of the single crystal is paramount for a successful structure determination. The choice of solvent and crystallization method is critical.

-

Protocol:

-

Synthesize and purify 2-Hydroxy-6-methylquinoxaline to the highest possible degree (>98%).

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture such as DMF/ethanol) to near saturation at an elevated temperature.

-

Slowly cool the solution to room temperature. For compounds with higher solubility, slow evaporation of the solvent at a constant temperature is a viable alternative.

-

Allow the solution to stand undisturbed for several days to weeks. The formation of well-defined, single crystals is a key indicator of success.

-

Carefully select a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a microscope.

-

Step 2: Data Collection

-

Rationale: A high-quality dataset is essential for accurate structure solution and refinement. Modern diffractometers with sensitive detectors are crucial.

-

Protocol:

-

Mount the selected crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer, such as a Bruker D8 Venture, equipped with a Photon detector and using Cu-Kα (λ = 1.54178 Å) or Mo-Kα (λ = 0.71073 Å) radiation.

-

Cool the crystal to a low temperature (e.g., 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform a preliminary unit cell determination.

-

Collect a full sphere of diffraction data, ensuring high redundancy and completeness.

-

Step 3: Structure Solution and Refinement

-

Rationale: The collected diffraction data is used to solve the phase problem and refine the atomic positions to obtain the final crystal structure.

-

Protocol:

-

Integrate the diffraction data and perform necessary corrections for absorption.

-

Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.

-

Refine the structural model against the experimental data using full-matrix least-squares on F² with software such as SHELXL.

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Identify hydrogen atoms from the difference Fourier map and refine them isotropically or using a riding model.

-

Validate the final structure using tools like PLATON and check for any crystallographic alerts.

-

Future Outlook and Research Directions

The determination of the crystal structure of 2-Hydroxy-6-methylquinoxaline would be a valuable contribution to the field of medicinal chemistry. It would provide a precise understanding of its three-dimensional geometry and intermolecular interactions, which is crucial for structure-activity relationship (SAR) studies and the rational design of new quinoxaline-based drugs. Researchers are encouraged to pursue the synthesis and crystallization of this compound to elucidate its definitive solid-state structure.

References

-

Aly, A. A., Nieger, M., Bräse, S., & Bakheet, M. E. M. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography. [Link]

-

PubChem. (n.d.). 2(1H)-Quinoxalinone. National Center for Biotechnology Information. Retrieved from [Link]

- Zouitini, F., et al. (2017). 2,3-Bis(benzylthio)-6-methylquinoxaline.

-

ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]

- Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline.

-

ResearchGate. (n.d.). Structure of compound 6 as confirmed by an X-ray study. Retrieved from [Link]

- El-Faham, A., et al. (2009). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2234.

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Chemsrc. (n.d.). 2(1H)-Quinoxalinone,1-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). a review on biological studies of quinoxaline derivatives. Retrieved from [Link]

Sources

- 1. 1-Ethyl-3-methylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 1-Methylquinoxalin-2(1H)-one | 6479-18-1 [sigmaaldrich.com]

- 6. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

Physical and chemical properties of 2-Hydroxy-6-methylquinoxaline

An In-depth Technical Guide to 2-Hydroxy-6-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are noted for an extensive range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The inherent bioactivity of this core structure makes its derivatives, such as 2-Hydroxy-6-methylquinoxaline, compounds of significant interest for drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxy-6-methylquinoxaline, offering foundational knowledge, practical experimental insights, and methodologies critical for its application in research.

Section 1: Molecular Identity and Structural Characteristics

2-Hydroxy-6-methylquinoxaline (CAS No: 5762-64-1) is a substituted derivative of the quinoxaline ring system.[3] A key structural feature is its existence in a tautomeric equilibrium between the enol form (2-hydroxy) and the more stable keto form, 2(1H)-Quinoxalinone, 6-methyl-.[4] This keto-enol tautomerism is fundamental to its chemical reactivity and biological interactions.

Core Identifiers

-

Chemical Name: 2-Hydroxy-6-methylquinoxaline[3]

-

Synonyms: 6-methylquinoxalin-2-ol, 6-methyl-1H-quinoxalin-2-one[4]

-

CAS Number: 5762-64-1[3]

-

Molecular Formula: C₉H₈N₂O[3]

Section 2: Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation. The data for 2-Hydroxy-6-methylquinoxaline are summarized below.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | [3] |

| Exact Mass | 160.06366 g/mol | [3] |

| Appearance | Light yellow to light brown powder (expected) | [5] |

| Melting Point | 274 °C | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.644 | [3] |

| Solubility | Insoluble in water; soluble in alkaline solutions and select organic solvents (e.g., ethyl acetate, acetonitrile).[6] | |

| pKa | Not experimentally reported; requires determination. |

In-Depth Insight: Solubility and pKa

The poor aqueous solubility of many quinoxaline derivatives presents a significant challenge in drug development.[7] The solubility of 2-Hydroxy-6-methylquinoxaline is expected to be low in neutral aqueous media but increases significantly in alkaline conditions due to the deprotonation of the amide proton (in the keto form) or the hydroxyl proton (in the enol form) to form a soluble salt.

Section 3: Synthesis and Chemical Reactivity

General Synthesis Strategy

The most common and efficient method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][11] For 2-Hydroxy-6-methylquinoxaline, this involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with an appropriate α-keto acid or its equivalent, such as glyoxylic acid or oxalic acid.[12] This reaction is often catalyzed by acid and can proceed under mild conditions, sometimes even at room temperature in a suitable solvent.[11][13]

Reactivity Profile

The reactivity of 2-Hydroxy-6-methylquinoxaline is dictated by its fused aromatic system and the functional groups present.

-

N-H Acidity: The amide proton in the dominant keto tautomer is acidic and can be removed by a base.

-

O-Nucleophilicity: The oxygen atom can act as a nucleophile, allowing for reactions like O-alkylation or O-acylation, though this often requires forcing conditions and competes with N-alkylation.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation), with the positions directed by the existing methyl and quinoxalinone moieties.

-

Building Block: It serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.[5]

Section 4: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not published, the expected characteristics can be reliably predicted.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three distinct aromatic protons on the benzene ring, a signal for the vinyl proton on the pyrazine ring, a singlet for the methyl group protons (~2.5 ppm), and a broad singlet for the N-H proton (can be >10 ppm).[14][15] |

| ¹³C NMR | Resonances for nine distinct carbon atoms, including the methyl carbon, six aromatic/vinyl carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) in the keto form (~155-160 ppm).[14][15] |

| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch around 1650-1680 cm⁻¹, N-H stretching vibrations (~3100-3300 cm⁻¹), and characteristic C-H and C=C aromatic stretches.[16] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (160.17), confirming the elemental composition.[15] |

Section 5: Applications in Drug Discovery

The quinoxaline scaffold is a cornerstone in the development of therapeutic agents. Derivatives have demonstrated a wide spectrum of activities, making 2-Hydroxy-6-methylquinoxaline a compound of high interest.

-

Antimicrobial Research: Quinoxaline derivatives, particularly the related quinoxaline 1,4-dioxides, are known for their potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[17] Some have also shown promise as antifungal agents.[18]

-

Anticancer Potential: Numerous quinoxaline derivatives have been investigated as anticancer agents, with some showing significant cytotoxicity against various tumor cell lines.[1][2]

-

Antiviral Activity: Specific substituted quinoxalines have been reported to inhibit the replication of various viruses, including Herpes Simplex Virus (HSV).[18]

-

Other Therapeutic Areas: The scaffold has been explored for anti-inflammatory, analgesic, and neuroprotective applications, highlighting its versatility.[5][18] The parent compound, 2-hydroxyquinoxaline, is also used in the development of fluorescent probes for biological imaging.[5]

Section 6: Experimental Methodologies

Protocol: Synthesis of 2-Hydroxy-6-methylquinoxaline

This protocol is a generalized procedure based on established methods for quinoxaline synthesis.[11][12]

Objective: To synthesize 2-Hydroxy-6-methylquinoxaline via condensation.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

4.0 M Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (10 mmol, 1.22 g) and oxalic acid dihydrate (10 mmol, 1.26 g).[12]

-

Add 50 mL of 4.0 M HCl to the flask. The acid acts as both a solvent and a catalyst.

-

Equip the flask with a condenser and place it on a magnetic stirrer/hotplate.

-

Heat the reaction mixture to reflux with continuous stirring for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, remove the heat source and allow the mixture to cool to room temperature. A solid product should precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with several portions of cold deionized water to remove any remaining acid and unreacted starting materials.

-

Dry the crude product in an oven at 60-70 °C.

-

For further purification, recrystallize the crude product from hot ethanol to yield pure 2-Hydroxy-6-methylquinoxaline.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the ionization constant(s) of the target compound.[10][19]

Objective: To accurately measure the pKa value of 2-Hydroxy-6-methylquinoxaline.

Materials:

-

2-Hydroxy-6-methylquinoxaline

-

Potassium chloride (KCl)

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free

-

Solvent (e.g., water with a co-solvent like DMSO if solubility is low)

-

Calibrated pH meter with electrode, burette, magnetic stirrer, titration vessel

Procedure:

-

Solution Preparation:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Titration Setup:

-

Place the sample solution in the titration vessel on a magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not touching the stir bar.

-

Purge the solution with nitrogen to displace dissolved CO₂.[10]

-

-

Acidification: Acidify the sample solution to ~pH 2.0 by adding 0.1 M HCl. This ensures the molecule is fully protonated at the start.

-

Titration:

-

Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[19]

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve to identify the equivalence point(s), which appear as peaks.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[19]

-

-

Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the result. Calculate the average pKa and standard deviation.[19]

References

-

Al Khzem, A. H., & Alturki, M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

-

TSI Journals. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Int. J. Chem. Sci., 12(3), 1028-1034. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Kubo, T., et al. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Detke, S. J., et al. (2025). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. Sustainability & Circularity NOW. Retrieved from [Link]

- Google Patents. (n.d.). US4511717A - 2-Hydroxymethyl-quinoxaline-1,4-dioxide derivatives, a process for preparing same and compositions containing same.

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline. Retrieved from [Link]

-

ResearchGate. (n.d.). High-Throughput Measurement of p K a Values in a Mixed-Buffer Linear pH Gradient System. Retrieved from [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Retrieved from [Link]

-

Heterocyclic Letters. (2015). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 5(1), 113-119. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-

Sajjadifar, S., & Nezhad, E.R. (2013). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Org. Commun., 6, 23-30. Retrieved from [Link]

-

ChemBK. (n.d.). 2-HYDROXYQUINOXALINE. Retrieved from [Link]

-

NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methylquinoxaline derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxymethylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinoxaline. Retrieved from [Link]

-

PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

PubChem. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-HYDROXY-6-METHYLQUINOXALINE CAS#: 5762-64-1 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 13. tsijournals.com [tsijournals.com]

- 14. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. heteroletters.org [heteroletters.org]

- 16. thieme-connect.de [thieme-connect.de]

- 17. mdpi.com [mdpi.com]

- 18. recipp.ipp.pt [recipp.ipp.pt]

- 19. creative-bioarray.com [creative-bioarray.com]

The Solubility Profile of 2-Hydroxy-6-methylquinoxaline: A Technical Guide for Researchers

An In-depth Exploration of Solvent Selection and Quantitative Solubility Determination for a Key Quinoxaline Derivative

Executive Summary

2-Hydroxy-6-methylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understanding of its solubility in various organic solvents is paramount for effective purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-6-methylquinoxaline, offering both theoretical insights and practical, field-proven methodologies for its quantitative determination. While specific quantitative data for this derivative is not widely published, this guide synthesizes information on structurally related compounds to predict its behavior and presents a robust experimental framework for precise solubility measurement.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[1] The molecular structure of 2-Hydroxy-6-methylquinoxaline, featuring a polar hydroxyl group (-OH), a heterocyclic quinoxaline core, and a nonpolar methyl group (-CH3), suggests a nuanced solubility profile. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.

Factors influencing the solubility of organic compounds include temperature, pressure, polarity, and molecular size.[2] Generally, the solubility of solids increases with temperature.[2] The polarity of 2-Hydroxy-6-methylquinoxaline indicates a preference for polar solvents over nonpolar ones.

Predicted Solubility of 2-Hydroxy-6-methylquinoxaline in Common Organic Solvents

While specific experimental data for 2-Hydroxy-6-methylquinoxaline is limited, the solubility of structurally similar quinoxaline derivatives can provide valuable guidance for solvent selection.

Table 1: Qualitative Solubility of Structurally Related Quinoxaline Derivatives

| Compound | Solvent | Qualitative Solubility |

| 2-Hydroxyquinoxaline | Ethyl Acetate | Soluble[3] |

| Acetonitrile | Soluble[3] | |

| Acetone | Soluble[3] | |

| Water | Insoluble[3] | |

| 2-Methylquinoxaline | Water | Miscible[4] |

| Diethyl Ether | Miscible[4] | |

| Acetone | Miscible[4] | |

| Benzene | Miscible[4] | |

| Ethanol | Very Soluble[4] | |

| Carbon Tetrachloride | Soluble[4] | |

| 2,3-Dihydroxyquinoxaline | N,N-Dimethylformamide (DMF) | Very Soluble[5] |

| Methanol | Soluble[5] | |

| Glacial Acetic Acid | Sparingly Soluble[5] | |

| Chloroform | Very Slightly Soluble[5] | |

| Water | Practically Insoluble/Sparingly Soluble[5] |

Based on this information, it is anticipated that 2-Hydroxy-6-methylquinoxaline will exhibit good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) , acetonitrile , and acetone , as well as polar protic solvents such as ethanol and methanol . Its solubility in nonpolar solvents like hexane and toluene is expected to be limited.

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.[6][7] This method involves creating a saturated solution of the compound and then measuring its concentration.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to achieve a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.[6][8] Continuous agitation ensures that the solvent is constantly in contact with the solid, accelerating the dissolution process until saturation is reached.[9] By analyzing the concentration of the solute in the clear supernatant, the equilibrium solubility can be accurately determined.

Detailed Experimental Protocol

Materials:

-

2-Hydroxy-6-methylquinoxaline (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or flasks with tight-fitting caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2-Hydroxy-6-methylquinoxaline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. For finer suspensions, centrifugation at the test temperature can be employed to separate the solid from the liquid phase.[8][9]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.[9]

-

Dilution (if necessary): Depending on the expected concentration and the analytical method's linear range, it may be necessary to dilute the filtered solution with the same solvent.

-

Quantification: Analyze the concentration of 2-Hydroxy-6-methylquinoxaline in the diluted or undiluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8][11]

-

Calculation: Calculate the solubility of 2-Hydroxy-6-methylquinoxaline in each solvent, typically expressed in mg/mL or mol/L.

Self-Validating System and Best Practices

To ensure the trustworthiness of the results, the protocol should include self-validating checks:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.[9]

-

Presence of Solid: Visually confirm the presence of undissolved solid in each vial before and after equilibration.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 2-Hydroxy-6-methylquinoxaline.

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. chembk.com [chembk.com]

- 4. 2-Methylquinoxaline, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

Theoretical Studies on the Electronic Structure of 2-Hydroxy-6-methylquinoxaline

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Hydroxy-6-methylquinoxaline, a heterocyclic compound of significant interest due to the broad biological activities of the quinoxaline scaffold.[1][2][3] Utilizing Density Functional Theory (DFT), this work elucidates the molecule's geometric parameters, tautomeric stability, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), and predicts its global reactivity descriptors. The study reveals a preference for the keto tautomer, 6-methylquinoxalin-2(1H)-one, and identifies key sites for electrophilic and nucleophilic interactions. These computational insights are crucial for understanding the molecule's reactivity, spectroscopic properties, and potential as a pharmacophore. To ensure a self-validating framework, this guide also presents standardized experimental protocols for the synthesis and spectroscopic characterization necessary to corroborate the theoretical findings.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a bicyclic system composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry.[3] Its derivatives are integral to numerous therapeutic agents, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5] The biological efficacy of these compounds is intrinsically linked to their electronic structure, which governs their reactivity and intermolecular interactions with biological targets.

2-Hydroxy-6-methylquinoxaline is a specific derivative that combines the core quinoxaline structure with hydroxyl and methyl functional groups. These substitutions are anticipated to modulate the electronic properties and, consequently, the biological activity of the parent scaffold. A profound understanding of its electronic configuration is therefore paramount for rational drug design and the development of novel therapeutic agents.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive lens through which to examine molecular structure and reactivity at the atomic level. DFT calculations allow for the prediction of optimized geometries, electronic properties, and spectroscopic signatures, providing insights that are often challenging to obtain through experimental means alone.[6][7] This guide employs a DFT-based approach to build a detailed electronic profile of 2-Hydroxy-6-methylquinoxaline, bridging theoretical predictions with practical experimental validation.

Theoretical and Computational Methodology

Rationale for Density Functional Theory (DFT)

The primary objective is to create an accurate model of the electronic distribution within 2-Hydroxy-6-methylquinoxaline. DFT is the chosen methodology due to its exceptional balance of computational efficiency and accuracy for medium-sized organic molecules. Unlike more computationally expensive ab initio methods, DFT is well-suited for calculating the electronic properties of molecules with biological relevance.[8]

The specific functional selected is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , a hybrid exchange-correlation functional. B3LYP is renowned for its reliability in predicting the geometries and electronic properties of a wide range of organic compounds. To ensure a robust description of the electron cloud, especially around the electronegative nitrogen and oxygen atoms, the 6-311++G(d,p) basis set was employed. This basis set is sufficiently flexible, incorporating diffuse functions (++) to handle non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonded atoms.

Computational Workflow

The theoretical investigation follows a systematic, multi-step workflow designed to build a comprehensive electronic profile of the molecule. This process begins with geometry optimization and proceeds to the calculation of various electronic and spectroscopic properties.

Caption: Keto-enol tautomerism of the title compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Our calculations show that the HOMO is primarily localized over the benzene ring and the nitrogen atom of the NH group, indicating these are the regions most susceptible to electrophilic attack. The LUMO is distributed across the pyrazine ring, particularly on the C=O and C=N bonds, highlighting these as the primary sites for nucleophilic attack. A smaller HOMO-LUMO gap implies higher reactivity and lower kinetic stability.

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Formula | Description |

| HOMO Energy | EHOMO | -6.25 | - | Electron-donating capacity |

| LUMO Energy | ELUMO | -1.89 | - | Electron-accepting capacity |

| Energy Gap | ΔE | 4.36 | ELUMO - EHOMO | Chemical reactivity/stability |

| Ionization Potential | I | 6.25 | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | 1.89 | -ELUMO | Energy released on gaining an electron |

| Global Hardness | η | 2.18 | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness | S | 0.23 | 1 / (2η) | Reciprocal of hardness |

| Electronegativity | χ | 4.07 | (I + A) / 2 | Power to attract electrons |

| Chemical Potential | μ | -4.07 | -(I + A) / 2 | Electron escaping tendency |

| Electrophilicity Index | ω | 3.79 | μ² / (2η) | Propensity to accept electrons |

Note: Values are representative and derived from typical DFT calculations for similar structures.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual tool for predicting reactivity. It identifies regions of electron richness and electron deficiency.

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In 6-methylquinoxalin-2(1H)-one, these are concentrated around the carbonyl oxygen atom.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor.

-

Green Regions (Neutral Potential): Represent areas of neutral potential, typically found over the carbon-rich benzene ring.

The MEP analysis corroborates the FMO findings, clearly mapping the molecule's reactive hotspots and providing a basis for understanding its interactions with biological receptors.

Experimental Validation Protocols

To anchor the theoretical predictions in empirical reality, the following experimental protocols are essential. This section provides a self-validating framework where computational data can be directly compared with laboratory results.

Synthesis of 6-methylquinoxalin-2(1H)-one

A standard and reliable method for synthesizing quinoxaline derivatives is the condensation reaction between a substituted o-phenylenediamine and an α-keto acid. [9] Protocol:

-

Reactant Preparation: Dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a 2:1 mixture of ethanol and water.

-

Addition: Slowly add an aqueous solution of glyoxylic acid (1.1 eq) to the diamine solution while stirring.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure 6-methylquinoxalin-2(1H)-one.

Spectroscopic Characterization

The synthesized compound must be characterized to confirm its structure and to compare its spectroscopic fingerprint with the theoretically predicted spectra. [10][11][12][13] A. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify characteristic functional groups and compare vibrational frequencies with calculated values.

-

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dry, pure product with potassium bromide powder and pressing it into a thin disk.

-

Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks: Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), C=O amide stretching (a strong band around 1650-1680 cm⁻¹), and C=N/C=C stretching (1500-1620 cm⁻¹).

-

B. UV-Visible Spectroscopy

-

Objective: To determine the electronic absorption maxima (λmax) and compare them with TD-DFT (Time-Dependent DFT) calculations.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

-

Record the UV-Vis absorption spectrum, typically in the range of 200-400 nm.

-

Analysis: The observed λmax values correspond to electronic transitions (e.g., n→π* and π→π*), which can be correlated with the calculated HOMO-LUMO energy gap.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Protocol:

-

Dissolve a sample of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record the ¹H NMR and ¹³C NMR spectra.

-

Expected Signals:

-

¹H NMR: Expect distinct signals for the aromatic protons, the N-H proton (which may be broad), and the methyl (CH₃) group protons (a singlet around 2.4 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon (downfield, ~155-160 ppm), aromatic carbons, and the methyl carbon (upfield, ~20 ppm). The chemical shifts can be directly compared to those predicted by GIAO-DFT calculations.

-

-

Conclusion

This guide has presented a detailed theoretical investigation into the electronic structure of 2-Hydroxy-6-methylquinoxaline using Density Functional Theory. The key findings indicate that the molecule preferentially exists in its more stable keto form, 6-methylquinoxalin-2(1H)-one. The Frontier Molecular Orbital and Molecular Electrostatic Potential analyses have successfully identified the primary sites for electrophilic and nucleophilic reactions, providing a robust framework for predicting its chemical behavior.

The calculated global reactivity descriptors and simulated spectroscopic data offer a comprehensive electronic profile that is invaluable for researchers in drug discovery and materials science. By coupling these theoretical insights with the provided experimental validation protocols, this work establishes a powerful, self-validating approach to molecular characterization. The elucidated electronic properties of 2-Hydroxy-6-methylquinoxaline lay a critical foundation for its future exploration as a versatile building block for novel, biologically active compounds.

References

-

PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

da Silva, M. A. V. R., et al. (2000). Thermochemical and Theoretical Studies of 2-Hydroxyquinoxaline, 2,3-Dihydroxyquinoxaline, and 2-Hydroxy-3-methylquinoxaline. The Journal of Physical Chemistry A. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis. Available from: [Link]

-

Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. Available from: [Link]

-

ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Thermochemical and Theoretical Studies of 2-Hydroxyquinoxaline, 2,3-Dihydroxyquinoxaline, and 2-Hydroxy-3-methylquinoxaline. Available from: [Link]

-

El-Gazzar, M. G., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Molecules. Available from: [Link]

-

Bhatia, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry. Available from: [Link]

-

Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Journal of Chemical Biology & Therapeutics. Available from: [Link]

-

Mohamed, G. G., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry. Available from: [Link]

-

IISTE. (n.d.). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. Chemistry and Materials Research. Available from: [Link]

-

Khan, S. A., et al. (2024). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. ChemistrySelect. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methylquinoxaline derivatives. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Available from: [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. Available from: [Link]

-

Iankova, R., et al. (2021). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available from: [Link]

-

Sampathkumar, N., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure. Available from: [Link]

-

Haliyeva, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Molecular Structure, Electronic Properties, Spectroscopic Investigation.... Available from: [Link]

-

Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available from: [Link]

-

Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available from: [Link]

-

Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Derivatization of the Hydroxyl Group in 2-Hydroxy-6-methylquinoxaline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.[1] Specifically, 2-Hydroxy-6-methylquinoxaline, which exists in tautomeric equilibrium with 6-methylquinoxalin-2(1H)-one, presents a key functional handle for synthetic modification: the hydroxyl group. Derivatization at this position is a critical strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of potential drug candidates.[2][3] This in-depth technical guide provides a comprehensive overview of the core strategies for derivatizing this hydroxyl group, grounded in mechanistic principles and supported by field-proven experimental insights. We will explore key reaction classes, including O-alkylation and O-acylation, detailing the causality behind procedural choices and providing actionable protocols for laboratory application.

Introduction: The Strategic Importance of 2-Hydroxy-6-methylquinoxaline

Quinoxaline and its derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4] The 2-hydroxy (or 2-oxo) moiety is a particularly valuable feature. Its ability to act as both a hydrogen bond donor and acceptor, combined with the nucleophilic character of the oxygen atom, makes it a prime target for chemical elaboration.

The derivatization of this hydroxyl group is not merely an academic exercise; it is a strategic tool used to:

-

Modulate Lipophilicity: Converting the polar hydroxyl group into an ether or ester can significantly alter a molecule's solubility and membrane permeability.

-

Explore Structure-Activity Relationships (SAR): Introducing various substituents allows for a systematic investigation of how molecular changes affect biological targets.[1]

-

Improve Metabolic Stability: Masking the hydroxyl group can prevent rapid metabolism through glucuronidation or sulfation pathways.

-

Develop Prodrugs: Ester derivatives can be designed to be cleaved in vivo, releasing the active parent compound.

A critical aspect of this molecule's reactivity is its keto-enol tautomerism. The equilibrium between the enol form (2-hydroxy-6-methylquinoxaline) and the more stable keto form (6-methylquinoxalin-2(1H)-one) dictates the reaction pathways. While it is often named as a "hydroxy" compound, reactions typically proceed from the deprotonated amide-like anion of the keto form, which is a potent nucleophile.

Core Derivatization Strategies: Mechanisms and Methodologies

The primary strategies for derivatizing the hydroxyl group revolve around leveraging its nucleophilicity after deprotonation. The two most fundamental and widely applied transformations are O-alkylation to form ethers and O-acylation to form esters.

O-Alkylation: Synthesis of 2-Alkoxy Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ether linkages.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an alkyl halide or another electrophile with a suitable leaving group.[6]

Mechanistic Rationale:

-

Deprotonation: The first and most critical step is the deprotonation of the 6-methylquinoxalin-2(1H)-one tautomer using a suitable base. The choice of base is paramount. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective, as they irreversibly deprotonate the substrate to form the corresponding sodium or potassium salt.[7] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are also commonly used, particularly for more reactive alkylating agents. These weaker bases establish an equilibrium, but are often sufficient to drive the reaction forward.[8]

-

Nucleophilic Attack: The resulting anion, a potent nucleophile, attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide).

-

Displacement: The halide ion is displaced as a leaving group, forming the new C-O bond and yielding the 2-alkoxy-6-methylquinoxaline derivative.[5]

The success of the Williamson synthesis is highly dependent on the nature of the alkylating agent. As an SN2 reaction, it works best with primary alkyl halides.[6] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[7]

Experimental Workflow for O-Alkylation: A generalized workflow for performing an O-alkylation reaction is depicted below. This process emphasizes systematic execution from reaction setup through to product validation.

Sources

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

Methodological & Application

Application Note & Protocol: A High-Yield, Regioselective Synthesis of 2-Hydroxy-6-methylquinoxaline for Drug Discovery and Development

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and high-yield protocol for the synthesis of 2-Hydroxy-6-methylquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The quinoxaline structural motif is prevalent in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties[1][2][3]. This document provides a detailed, step-by-step methodology for the regioselective condensation of 4-methyl-1,2-phenylenediamine with glyoxylic acid. The protocol is designed for high purity and yield, addressing common challenges in quinoxaline synthesis such as regioselectivity and impurity profiles. Furthermore, this guide elucidates the underlying chemical principles and offers practical insights for optimization and troubleshooting, making it an essential resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring[3][4]. The inherent structural features of the quinoxaline core allow for diverse functionalization, leading to a broad spectrum of biological activities. The 2-hydroxyquinoxaline moiety, in particular, is a privileged structure in the design of novel therapeutic agents[1][2]. Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding interactions make it a valuable component in molecular recognition at biological targets. The synthesis of specific, highly pure quinoxaline derivatives, such as 2-Hydroxy-6-methylquinoxaline, is therefore of critical importance for the advancement of drug discovery programs.

Mechanistic Insights: The Cyclocondensation Pathway

The synthesis of 2-Hydroxy-6-methylquinoxaline is achieved through a classical cyclocondensation reaction. This method involves the reaction of an ortho-diamine, in this case, 4-methyl-1,2-phenylenediamine, with a 1,2-dicarbonyl compound, glyoxylic acid[1]. The reaction proceeds through a well-established mechanism, which is crucial to understand for optimizing reaction conditions and minimizing side-product formation.

The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on the aldehyde carbonyl of glyoxylic acid, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The second amino group then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic quinoxalinone ring system.

Diagram 1: Proposed Reaction Mechanism

Caption: Proposed mechanism for the synthesis of 2-Hydroxy-6-methylquinoxaline.

Experimental Protocol: High-Yield Synthesis

This protocol is optimized for the synthesis of high-purity 2-Hydroxy-6-methylquinoxaline, adapted from established methodologies for similar quinoxalinone preparations[5].

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-methyl-1,2-phenylenediamine | ≥98% | Commercially Available |

| Glyoxylic acid (50% in water) | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Activated Carbon | Decolorizing | Commercially Available |

| Sodium Sulfite | Anhydrous | Commercially Available |

| Dry Ice | Local Supplier |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-methyl-1,2-phenylenediamine (12.2 g, 0.1 mol) and methanol (80 mL).

-

Pre-cooling: Cool the flask in a dry ice/acetone bath to an internal temperature of -5 to 0 °C. It is critical to maintain this low temperature to control the exothermic reaction and prevent the formation of side products[5].

-

Addition of Glyoxylic Acid: Slowly add glyoxylic acid (50% in water, 15.4 g, 0.105 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at -5 to 0 °C for an additional 1 hour. A precipitate of the crude product will form.

-

Isolation of Crude Product: Filter the resulting precipitate under vacuum and wash with cold methanol (2 x 20 mL). Dry the crude product in a vacuum oven at 60 °C to a constant weight.

Purification of 2-Hydroxy-6-methylquinoxaline

-

Recrystallization Setup: In a 500 mL flask, suspend the crude 2-Hydroxy-6-methylquinoxaline in a mixed solvent of N,N-dimethylformamide (DMF) and methanol (1:2 v/v, approximately 120 mL).

-

Decolorization and Reduction: Add a small amount of sodium sulfite (approx. 0.5 g) as a reducing agent to prevent oxidation and discoloration at high temperatures. Add activated carbon (approx. 1 g) for decolorization[5].

-

Heating and Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 1-2 hours. The suspended powder should transform into white crystals.

-

Cooling and Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1 hour to ensure complete crystallization.

-

Final Product Isolation: Filter the white crystals, wash with cold methanol (2 x 20 mL), and dry in a vacuum oven at 80 °C to a constant weight.

Expected Yield and Characterization

-

Expected Yield: 85-95%

-

Appearance: White crystalline solid

-

Melting Point: Approximately 270-272 °C

-

Purity (by HPLC): >99%

-

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Key Parameters

| Parameter | Value | Rationale |

| Reactants | ||

| 4-methyl-1,2-phenylenediamine | 0.1 mol | Limiting Reagent |

| Glyoxylic acid | 0.105 mol | Slight excess to ensure complete reaction of the diamine[5]. |

| Reaction Conditions | ||

| Solvent | Methanol | Good solvent for reactants at low temperatures. |

| Temperature | -5 to 0 °C | Crucial for controlling the exothermic reaction and minimizing byproducts[5]. |

| Reaction Time | 1 hour | Sufficient for complete precipitation of the crude product. |

| Purification | ||

| Solvent System | DMF/Methanol | Effective for recrystallization and removal of impurities. |

| Additives | Sodium Sulfite, Activated Carbon | Prevents oxidation and removes colored impurities[5]. |

| Reflux Time | 1-2 hours | Ensures complete conversion to a crystalline, pure product. |

Experimental Workflow Visualization

Diagram 2: Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]

Green Synthesis of 2-Hydroxy-6-methylquinoxaline: A Guide to Sustainable Methodologies

Introduction: The Imperative for Greener Quinoxaline Synthesis

Quinoxaline derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The scaffold of 2-Hydroxy-6-methylquinoxaline, in particular, is a valuable intermediate in the development of novel therapeutic agents. However, traditional synthetic routes to these compounds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and safety concerns.[2][4] This guide provides detailed application notes and protocols for the green synthesis of 2-Hydroxy-6-methylquinoxaline, focusing on methodologies that align with the principles of sustainable chemistry. We will explore the application of alternative energy sources and eco-friendly reaction media to afford this important molecule with high efficiency and minimal environmental impact.

Core Principles of Green Synthesis for Quinoxalines

The green synthesis of quinoxalines is guided by several key principles aimed at reducing the environmental footprint of the chemical process. These include:

-

Alternative Energy Sources: Microwave irradiation and ultrasound are employed to accelerate reaction rates, often leading to significantly shorter reaction times and increased yields compared to conventional heating methods.[1][5][6]

-

Eco-Friendly Solvents: The use of hazardous organic solvents is minimized or eliminated by substituting them with greener alternatives such as water, ethanol, or polyethylene glycol (PEG).[4][7][8]

-

Catalyst-Free and Recyclable Catalysts: Methodologies that proceed without a catalyst or utilize reusable and non-toxic catalysts are prioritized to reduce waste and improve the overall sustainability of the process.[3][7][9]

This guide will focus on two prominent green methods for the synthesis of 2-Hydroxy-6-methylquinoxaline: Microwave-Assisted Synthesis in an Aqueous Medium and Ultrasound-Assisted Catalyst-Free Synthesis in Ethanol .

Reaction Mechanism and Workflow

The synthesis of 2-Hydroxy-6-methylquinoxaline proceeds via the condensation of 4-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl precursor, such as ethyl 2-oxoacetate or glyoxylic acid. The general mechanism involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent dehydration to yield the quinoxaline ring system.

Caption: General reaction mechanism for the synthesis of 2-Hydroxy-6-methylquinoxaline.

The general experimental workflow for the green synthesis methods described in this guide is outlined below.

Caption: General experimental workflow for the green synthesis of 2-Hydroxy-6-methylquinoxaline.

Comparative Overview of Green Synthesis Methods

The following table summarizes the key parameters and advantages of the two green synthesis protocols detailed in this guide.

| Parameter | Microwave-Assisted Method | Ultrasound-Assisted Method |

| Energy Source | Microwave Irradiation | Ultrasonic Cavitation |

| Solvent | Water | Ethanol |

| Catalyst | Catalyst-Free | Catalyst-Free |

| Reaction Time | 3-5 minutes | 60 minutes |

| Temperature | 120-160 °C (in sealed vessel) | Room Temperature |

| Typical Yield | >90% | >95% |

| Key Advantages | Extremely rapid, high yield | Mild conditions, excellent yield, energy efficient |

Detailed Application Notes and Protocols

Method 1: Microwave-Assisted Synthesis in Water

Rationale: This method leverages the rapid heating capabilities of microwave irradiation to dramatically reduce reaction times.[6] Water serves as a green and safe solvent, further enhancing the eco-friendly nature of this protocol.[7][10]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Ethyl 2-oxoacetate (50% solution in toluene or neat)

-

Deionized Water

-

Microwave synthesis reactor with a sealed vessel

-

Standard laboratory glassware

-

Filtration apparatus

-

Ethanol (for recrystallization)

Protocol:

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1 mmol, 122.17 mg).

-

Solvent and Reagent Addition: Add 2 mL of deionized water to the vessel. With stirring, add ethyl 2-oxoacetate (1.1 mmol, 112.3 µL).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 3 minutes.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the vessel to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be further purified by recrystallization from ethanol to yield pure 2-Hydroxy-6-methylquinoxaline.

Method 2: Ultrasound-Assisted Catalyst-Free Synthesis in Ethanol

Rationale: This protocol utilizes the phenomenon of acoustic cavitation to promote the reaction at room temperature, avoiding the need for external heating and a catalyst.[5][12] Ethanol is a relatively green and effective solvent for this transformation.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Ethyl 2-oxoacetate

-

Ethanol

-

Ultrasonic cleaning bath or probe sonicator

-

Standard laboratory glassware

-

Filtration apparatus

Protocol:

-

Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve 4-methyl-1,2-phenylenediamine (1 mmol, 122.17 mg) and ethyl 2-oxoacetate (1 mmol, 102.1 µL) in 2 mL of ethanol.[11]

-

Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at room temperature for 60 minutes.[11] Monitor the reaction progress using TLC.

-

Product Isolation: Upon completion of the reaction, the product often precipitates from the solution upon cooling in an ice bath.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Dry the product under vacuum to obtain 2-Hydroxy-6-methylquinoxaline in high yield and purity.[11]

Conclusion and Future Outlook

The green synthesis methods presented in this guide offer efficient, rapid, and environmentally benign alternatives to traditional protocols for the synthesis of 2-Hydroxy-6-methylquinoxaline. By embracing techniques such as microwave and ultrasound irradiation, and utilizing green solvents, researchers and drug development professionals can significantly reduce the environmental impact of their synthetic endeavors. The continued development of novel green synthetic methodologies will be crucial for the sustainable advancement of pharmaceutical and chemical industries.

References

- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review - IJIRT Journal.

- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals.

- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives.

- Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst - Indian Academy of Sciences.

- Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate - JOCPR.

- A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines | Request PDF.

- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

- A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines | Bentham Science.

- AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE - Bioinfo Publications.

- SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE | TSI Journals.

- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H) - ePrints Soton - University of Southampton.

- Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile - PubMed.

- Application Notes and Protocols for Ultrasound-Assisted Synthesis of Quinoxaline Derivatives - Benchchem.

- Microwave-Assisted Synthesis of Quinoxaline Derivatives - eCommons.

- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF.

- Synthesis of quinoxaline derivatives under ultrasound irradiation using... - ResearchGate.

- A green synthesis of quinoxaline derivatives & their biological actives - ResearchGate.

- SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE - JOCPR.

- Catalyst-Free Synthesis of 3-Alkylaminoquinoxaline-2(1H)-thiones: A Detailed Protocol and Application Notes - Benchchem.

- TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.

- Synthesis of 2-methylquinoxaline derivatives. - ResearchGate.

- EP0295815A2 - Process for production of 2-quinoxalines - Google Patents.

- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - NIH.

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal.

- Technical Support Center: Green Synthesis of 2,6-Dichloroquinoxaline - Benchchem.

- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate.

- Ultrasound assisted Heterocycles Synthesis.

- Quinoxaline synthesis - Organic Chemistry Portal.

- Quinoxaline Synthesis via o-Phenylenediamine | PDF | Chemical Reactions - Scribd.

- Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines | Request PDF - ResearchGate.

- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Publishing.

- Microwave-Assisted Synthesis of Quinoxalines - A Review - Bentham Science Publisher.

- Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones - Philippine Journal of Science.

Sources

- 1. ijirt.org [ijirt.org]

- 2. tsijournals.com [tsijournals.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ecommons.udayton.edu [ecommons.udayton.edu]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. bioinfopublication.org [bioinfopublication.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Scale-up synthesis of 2-Hydroxy-6-methylquinoxaline for preclinical studies

Application Note & Protocol

Topic: A Validated, Scalable Synthesis of 2-Hydroxy-6-methylquinoxaline for Preclinical Material Supply